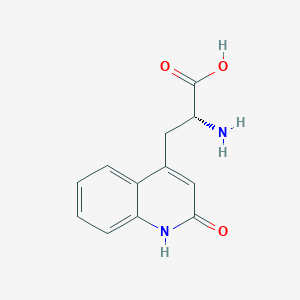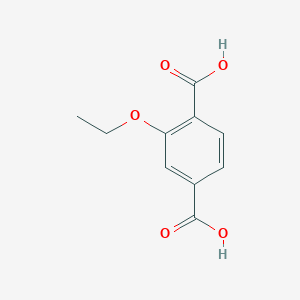![molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
RO4929097: Another gamma-secretase inhibitor with a similar structure.
DAPT: A well-known gamma-secretase inhibitor used in Alzheimer’s research.
LY450139: Another compound targeting gamma-secretase with distinct structural features.
Uniqueness
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H20F5N3O3 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33) |
Clave InChI |
OJPLJFIFUQPSJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


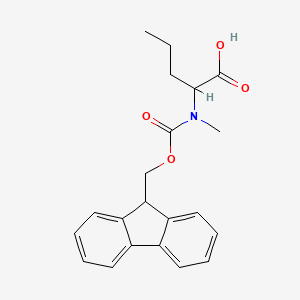

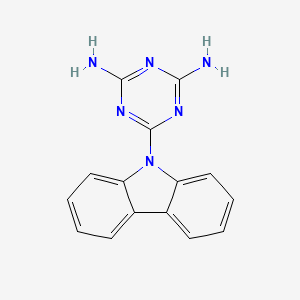
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
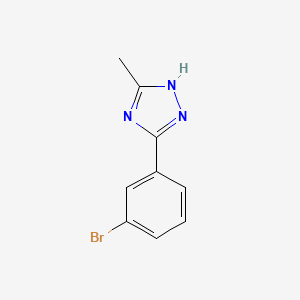

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
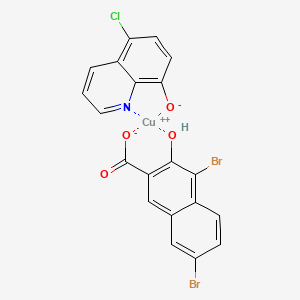
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
